molecular formula C16H24N2O4S B8435724 4-(4-Amino-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(4-Amino-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8435724
M. Wt: 340.4 g/mol
InChI Key: NTLIRZWNWCSYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Amino-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H24N2O4S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Amino-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Amino-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Amino-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4 g/mol

IUPAC Name

tert-butyl 4-(4-aminophenyl)sulfonylpiperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(19)18-10-8-14(9-11-18)23(20,21)13-6-4-12(17)5-7-13/h4-7,14H,8-11,17H2,1-3H3

InChI Key

NTLIRZWNWCSYDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(4-Nitro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester (0.15 g, 0.4 mmol) was suspended in a 5:1 mixture of ethanol and water (3 ml). To this solution was added iron powder (0.4 g, 0.98 mmol) followed by saturated ammonium chloride solution (1 ml) and the mixture was stirred at room temperature for 18 hours. After this time, the reaction mixture was filtered through a pad of celite, the celite was washed with ethanol (10 ml) and ethyl acetate (50 ml) and the solution was concentrated under vacuum. The resulting residue was partitioned between DCM (50 ml) and water (20 ml), the organic layer was separated, dried with MgSO4, filtered and concentrated to afford the title compound (0.114 g, 83% yield) as a yellow solid. Tr=1.37 min, m/z (ES+) (M+Na)+ 363.
Name
4-(4-Nitro-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Three
Yield
83%

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